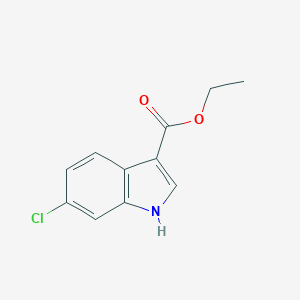

Ethyl 6-chloro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLGWHAWFSRKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547406 | |

| Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100821-50-9 | |

| Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-indole-3-carboxylate, a halogenated derivative of the indole-3-carboxylate scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in numerous biologically active compounds, and its functionalization often leads to agents with a wide array of therapeutic properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of this compound, based on available scientific data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, the key identifiers and calculated properties provide a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 100821-50-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 223.66 g/mol | [1][2] |

| Appearance | Solid (predicted) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons on the indole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ethyl group, the ester carbonyl, and the eight carbons of the indole ring. The positions of the carbon signals in the aromatic region will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is anticipated to exhibit key absorption bands corresponding to:

-

N-H stretching of the indole ring.

-

C=O stretching of the ester group.

-

C-Cl stretching.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular peak ([M+H]⁺), which will confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic strategies for substituted indole-3-carboxylates can be applied. A plausible synthetic approach is the Fischer indole synthesis.

Hypothetical Synthesis Workflow (Fischer Indole Synthesis)

Caption: Fischer Indole Synthesis approach.

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with an α-ketoester (ethyl pyruvate) to form a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst induces cyclization and aromatization to yield the final indole product.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the indole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The introduction of a chlorine atom at the 6-position can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Derivatives of indole-3-carboxaldehyde, a closely related structure, have shown a wide spectrum of biological activities, including anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, antifungal, and anti-HIV properties.[4] It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Given the prevalence of indole-containing compounds as kinase inhibitors and receptor modulators in drug discovery, it is conceivable that this molecule could interact with various signaling pathways implicated in diseases such as cancer. However, without specific experimental data, any discussion of its role in signaling pathways remains speculative.

Logical Relationship of Structure to Potential Activity

References

- 1. 100821-50-9|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 100821-50-9 | Benchchem [benchchem.com]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 6-chloro-1H-indole-3-carboxylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for Ethyl 6-chloro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an indole derivative characterized by a chlorine substituent at the 6-position and an ethyl carboxylate group at the 3-position of the indole ring.

Below is a summary of its key molecular data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 223.66 g/mol | [1][2] |

| Monoisotopic Mass | 223.0400063 Da | [3] |

| CAS Number | 100821-50-9 | [1][2] |

Structural Information

To visualize the logical relationship of the compound's identifiers, the following diagram is provided.

References

In-Depth Technical Guide to the Spectral Data of Ethyl 6-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-chloro-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in search results |

Note: Specific spectral data for this compound was not explicitly found in the provided search results. The tables are structured for data population upon experimental determination or discovery in relevant scientific literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

To ensure homogeneity, the vial may be gently agitated or sonicated until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue to remove any contaminants.

2. ¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is executed to acquire the ¹H NMR spectrum.

-

The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR.

-

A larger sample quantity (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

-

The spectral width is set to cover the typical range for organic molecules (e.g., 0-220 ppm).

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data processing involves Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to the solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty, clean ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

-

The solution is then introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

2. Mass Spectrometry Protocol (e.g., Electrospray Ionization - ESI):

-

The mass spectrometer is operated in either positive or negative ion mode. For this compound, positive ion mode is likely to be more informative, detecting the [M+H]⁺ or [M+Na]⁺ ions.

-

The ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized to achieve stable and efficient ionization.

-

Mass spectra are acquired over a relevant mass-to-charge (m/z) range.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental composition of the molecular ion.

Data Analysis Workflow

The structural elucidation of an organic compound like this compound follows a logical workflow where data from different spectroscopic techniques are integrated.

Caption: Logical workflow for spectroscopic data analysis.

An In-depth Technical Guide on the Solubility of Ethyl 6-chloro-1H-indole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. For indole derivatives like Ethyl 6-chloro-1H-indole-3-carboxylate, solubility in organic solvents is particularly important for reaction chemistry, crystallization, and analytical characterization.

Quantitative Solubility Data

Due to the absence of specific experimental data in the literature for this compound, the following table presents illustrative solubility data in common organic solvents. These values are based on the general solubility trends of indole-3-carboxylic acid and its esters, which are known to be soluble in polar organic solvents like alcohols and ethyl acetate.[3] It is imperative for researchers to determine the precise solubility for their specific application using the experimental protocols outlined below.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Illustrative Solubility (g/L) at 25°C |

| Methanol | CH₃OH | 32.7 | ~ 50 - 100 |

| Ethanol (95%) | C₂H₅OH | 24.6 | ~ 50 |

| Acetone | C₃H₆O | 21 | ~ 100 - 200 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | ~ 100 - 200 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~ 50 - 100 |

| Toluene | C₇H₈ | 2.4 | < 10 |

| Hexane | C₆H₁₄ | 1.9 | < 1 |

Note: The values in this table are estimates and should be experimentally verified.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate and reliable data.[4][5]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C).

-

Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility method.

Analytical Quantification

A critical step in determining solubility is the accurate quantification of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful and widely used techniques for the analysis of indole derivatives.[6][7][8]

Caption: Common analytical methods for quantifying solute concentration.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this crucial parameter. The shake-flask method, coupled with a reliable analytical technique such as HPLC, will yield accurate and reproducible solubility data, which is essential for the successful application of this compound in research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

The Commercial Landscape and Synthetic Pathways of Ethyl 6-chloro-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-indole-3-carboxylate is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, details on its suppliers, and a representative experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities and quantities to suit the needs of different research applications. Below is a summary of key suppliers and their typical product specifications. Pricing is often available upon request from the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| BLD Pharm | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | ≥95% | 1g, 5g, 10g, 25g |

| BenchChem | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | ≥97% | 1g, 5g, 10g |

| Biosynth | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | Not Specified | 1g, 5g, 10g, 25g, 100g |

| Key Organics | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | Not Specified | 1g, 5g |

| A131659 | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | Not Specified | 1g, 5g, 25g |

| Toronto Research Chemicals | 100821-50-9 | C₁₁H₁₀ClNO₂ | 223.66 | Not Specified | 10mg, 25mg, 100mg, 500mg |

Synthetic Routes: The Fischer Indole Synthesis

For the synthesis of this compound, the likely starting materials would be (4-chlorophenyl)hydrazine and ethyl pyruvate. The reaction proceeds in two main stages: the formation of the hydrazone followed by the acid-catalyzed intramolecular cyclization.

Representative Experimental Protocol (Based on the Fischer Indole Synthesis)

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated sulfuric acid or polyphosphoric acid

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

Step 1: Formation of Ethyl 2-((4-chlorophenyl)hydrazono)propanoate

-

In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol.

-

Add a solution of sodium acetate in water to neutralize the hydrochloride and liberate the free hydrazine.

-

To this mixture, add ethyl pyruvate dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours, during which time the hydrazone product may precipitate.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the reaction mixture can be carried forward to the next step.

Step 2: Cyclization to this compound

-

The crude or isolated hydrazone is added to a suitable acidic medium. Polyphosphoric acid is often an effective catalyst for this cyclization and can be used as the solvent as well. Alternatively, a solution of concentrated sulfuric acid in ethanol can be employed.

-

The reaction mixture is heated, typically between 80-100 °C, for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice.

-

The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Procurement Workflow for Research Chemicals

The acquisition of specialty chemicals like this compound in a research and drug development environment follows a structured process to ensure safety, compliance, and efficient resource management. The following diagram illustrates a typical procurement workflow.

Caption: A typical procurement workflow for research chemicals.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for the development of novel therapeutics. While a variety of suppliers offer this key intermediate, researchers can also synthesize it in the laboratory, with the Fischer indole synthesis being a prominent and reliable method. A well-defined procurement process is essential for the timely and safe acquisition of this and other research chemicals, ensuring the smooth progression of drug discovery and development projects.

References

Navigating the Safety Profile of Ethyl 6-chloro-1H-indole-3-carboxylate: A Technical Guide for Researchers

This technical guide offers an in-depth analysis of the potential safety and handling considerations for Ethyl 6-chloro-1H-indole-3-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a dedicated SDS, this document synthesizes data from related indole derivatives to construct a probable safety profile, ensuring that laboratory personnel can adopt a precautionary approach to its handling and use.

Hazard Identification and Classification

Based on the analysis of related compounds, this compound is anticipated to present several health and environmental hazards. The GHS classification, extrapolated from analogs, is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2][4] |

Hazard Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P391[1][2][4]

-

Disposal: P501[5]

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following properties can be anticipated based on its structure and data from similar compounds.

| Property | Value | Source (Analog) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |

| Molecular Weight | 223.66 g/mol | [4] |

| Appearance | Likely a solid (Beige powder) | [7] |

| Melting Point | 193 - 199 °C / 379.4 - 390.2 °F | [7] |

| Boiling Point | No data available | |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical knowledge |

Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid inhalation of dust or vapors.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from heat, sparks, and open flames.[8]

-

Incompatible materials include strong oxidizing agents and strong bases.[7][8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat.[1] |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.[8] |

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[1]

References

- 1. 100821-50-9|this compound|BLD Pharm [bldpharm.com]

- 2. businesscenter.lebsea.com [businesscenter.lebsea.com]

- 3. Ethyl indole-3-carboxylate 96 776-41-0 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sciencecompany.com [sciencecompany.com]

- 8. fishersci.com [fishersci.com]

Fundamental Reactivity of the 6-Chloroindole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 6-chloroindole scaffold, a prevalent heterocyclic motif in medicinal chemistry. The introduction of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties, thereby modulating its reactivity and providing a versatile platform for the synthesis of diverse bioactive molecules. This document details key chemical transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. It is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel 6-chloroindole-based compounds for drug discovery and development.

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The presence of the electron-withdrawing chlorine atom at the 6-position deactivates the benzene ring towards electrophilic substitution to some extent, yet the pyrrole ring remains highly reactive. Electrophilic substitution on the 6-chloroindole scaffold predominantly occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. For 6-chloroindole, this reaction provides a straightforward route to 6-chloro-1H-indole-3-carbaldehyde, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 6-chloro-1H-indole-3-carbaldehyde [1][2]

-

To a flask containing N,N-dimethylformamide (DMF, 10 mL), slowly add phosphorus oxychloride (POCl₃) or a prepared Vilsmeier reagent (22 mL) at 0°C with stirring.[1]

-

After the formation of the Vilsmeier reagent is complete (typically after 1 hour of stirring at 0°C), slowly add a solution of 6-chloroindole (10g, 70.6 mmol) in DMF.[1]

-

Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 90°C for 8 hours.[1]

-

After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium carbonate until a pale yellow solid precipitates.[1]

-

Filter the solid, wash with water, and dry to afford 6-chloro-1H-indole-3-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. This reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 3-acetyl-6-chloroindole

-

To a solution of 6-chloroindole in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or bismuth triflate.

-

Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete, as monitored by TLC.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located at the C3 position of the indole ring. This three-component reaction of an active hydrogen compound, formaldehyde, and a secondary amine provides a versatile method for the synthesis of gramine derivatives.

Experimental Protocol: Synthesis of 6-chloro-gramine (N,N-dimethyl-1-(6-chloro-1H-indol-3-yl)methanamine)

-

To a solution of 6-chloroindole in a suitable solvent such as dioxane or ethanol, add formaldehyde (aqueous solution) and dimethylamine (aqueous solution).

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a dilute acid solution and wash with an organic solvent to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-chloro-gramine.

Nitration

Nitration of 6-chloroindole introduces a nitro group, which can serve as a versatile handle for further transformations. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, with careful control of the reaction temperature to avoid side reactions. The primary product is the 3-nitro derivative.[3][4]

Experimental Protocol: Synthesis of 6-chloro-3-nitroindole [4][5]

-

Dissolve 6-chloroindole in a suitable solvent such as acetic acid or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as a solution of ammonium tetramethylnitrate and trifluoroacetic anhydride in acetonitrile, to the cooled solution with stirring.[5][6]

-

Maintain the reaction at a low temperature (e.g., 0-5°C) for several hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 6-chloro-3-nitroindole.

| Electrophilic Substitution Reaction | Reagents and Conditions | Major Product | Typical Yield |

| Vilsmeier-Haack Formylation | Vilsmeier reagent (POCl₃/DMF), 90°C, 8h | 6-chloro-1H-indole-3-carbaldehyde | 91%[1] |

| Friedel-Crafts Acylation | Acetic anhydride, AlCl₃ | 3-acetyl-6-chloroindole | Moderate to Good |

| Mannich Reaction | Formaldehyde, Dimethylamine, Dioxane, Reflux | 6-chloro-gramine | Good |

| Nitration | NH₄NO₃, (CF₃CO)₂O, Acetonitrile, 0-5°C | 6-chloro-3-nitroindole | Medium[4] |

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of the indole ring serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex biaryl and substituted indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. 6-Chloroindole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroindole [7]

-

In a reaction vessel, combine 6-chloroindole, an arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).

-

Add a suitable solvent system, such as dioxane/water or toluene/water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of N-aryl indole derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroindole [8]

-

To a reaction vessel, add 6-chloroindole, an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120°C until the reaction is complete.

-

Cool the reaction mixture, quench with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indoles.

Experimental Protocol: Sonogashira Coupling of 6-Chloroindole

-

In a Schlenk flask, dissolve 6-chloroindole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

-

Degas the solution with an inert gas.

-

Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand/Base | Product | Typical Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 6-Aryl-1H-indole | Quantitative[7] |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos / NaOtBu | 6-(Amino)-1H-indole | 60-88%[8] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-Alkynyl-1H-indole | Good |

| Ullmann Condensation | Phenol/Amine | CuI / Base | 6-Phenoxy/Amino-1H-indole | Moderate to Good |

Nucleophilic Substitution at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can undergo various substitution reactions.

N-Alkylation

N-alkylation of 6-chloroindole can be achieved by reacting it with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of 6-Chloroindole

-

To a solution of 6-chloroindole in a polar aprotic solvent such as DMF or acetone, add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃).

-

Stir the mixture at room temperature for a short period to allow for deprotonation.

-

Add the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the N-alkylated product.

Cycloaddition Reactions

The indole scaffold can participate in various cycloaddition reactions, either as a dienophile or as a partner in [3+2] cycloadditions, leading to the formation of complex polycyclic structures.

Diels-Alder Reaction

While the indole pyrrole ring is generally not a very reactive diene, N-acylated indoles can act as dienophiles in Diels-Alder reactions with suitable dienes, particularly under thermal or Lewis acid-catalyzed conditions.[9]

General Reaction Scheme: Diels-Alder Reaction

An N-acyl-6-chloroindole can react with a diene (e.g., 2,3-dimethyl-1,3-butadiene) to form a tetracyclic adduct. The reaction often requires high temperatures or the use of a Lewis acid to promote the cycloaddition.

[3+2] Cycloaddition

Indoles can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings fused to the indole core.[10][11][12][13]

General Reaction Scheme: [3+2] Cycloaddition with a Nitrone

6-Chloroindole can react with a nitrone in the presence of a suitable catalyst or under thermal conditions to yield a fused isoxazolidine derivative.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 6-Chlorotryptamine, which can be synthesized from 6-chloroindole, is a key precursor for accessing 6-chloro-substituted tetrahydro-β-carbolines.[3][14]

Experimental Protocol: Synthesis of 6-Chlorotryptamine [7][15]

The synthesis of 6-chlorotryptamine from 6-chloroindole typically involves a multi-step sequence, for example, via the formation of 6-chloro-3-(2-nitrovinyl)indole followed by reduction.

Experimental Protocol: Pictet-Spengler Reaction of 6-Chlorotryptamine [16]

-

Dissolve 6-chlorotryptamine and an aldehyde (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane or toluene.

-

Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting tetrahydro-β-carboline by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of the 6-chloroindole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[17][18][19]

Kinase Inhibition

Several 6-chloroindole derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and others involved in oncogenic signaling.[16][20][21][22] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades, leading to the inhibition of tumor growth and angiogenesis.

Experimental Workflows

The synthesis and evaluation of bioactive 6-chloroindole derivatives typically follow a structured workflow, from initial synthesis and purification to biological screening.

This guide provides a foundational understanding of the reactivity of the 6-chloroindole scaffold. The presented protocols and data serve as a starting point for the development of novel synthetic routes and the discovery of new biologically active molecules. Further exploration and optimization of these reactions will undoubtedly continue to expand the chemical space and therapeutic potential of this important heterocyclic system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. erk12.com [erk12.com]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 11. researchgate.net [researchgate.net]

- 12. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. rsc.org [rsc.org]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Recent Developments of Gramine: Chemistry and Biological Activity | MDPI [mdpi.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. mdpi.com [mdpi.com]

- 21. dovepress.com [dovepress.com]

- 22. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chlorinated Indoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The introduction of chlorine atoms to this privileged structure profoundly influences its physicochemical and biological properties, often enhancing therapeutic efficacy and modulating target specificity. This technical guide provides an in-depth exploration of the role of chlorinated indoles in drug discovery and development. It covers their synthesis, mechanisms of action, and therapeutic applications, with a focus on key examples such as the anticancer agent rebeccamycin, the antibiotic indolmycin, and the kinase inhibitor L-779,450. This document consolidates quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Chlorinated Indoles

The indole ring system, a bicyclic aromatic heterocycle, is a prevalent motif in a vast array of biologically active molecules.[1] Halogenation, particularly chlorination, of the indole core is a common strategy employed in nature and synthetic chemistry to modulate the electronic and lipophilic character of the molecule.[2] This modification can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles. The presence of chlorine can influence hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, all of which are critical for drug-receptor binding.[2] This guide will delve into the specific contributions of chlorinated indoles to medicinal chemistry through the examination of prominent examples.

Key Chlorinated Indoles in Medicinal Chemistry

Rebeccamycin and its Analogs: Topoisomerase I Inhibitors

Rebeccamycin is a chlorinated indolecarbazole alkaloid isolated from the bacterium Saccharothrix aerocolonigenes.[3][4] It exhibits potent antitumor activity by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5][6]

Mechanism of Action: Rebeccamycin intercalates into DNA and stabilizes the covalent complex between topoisomerase I and DNA.[6] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which ultimately triggers apoptosis.[5][6] The chlorine atoms on the indole rings are crucial for its biological activity.[2][7] Studies have shown that rebeccamycin and its analogs can also modulate the p53 and EGFR/PI3K/AKT/mTOR signaling pathways.

Structure-Activity Relationships (SAR):

-

The carbohydrate moiety is essential for topoisomerase I poisoning.[8]

-

Modifications to the imide heterocycle, substitutions on the indole moieties, and changes to the sugar residue can significantly impact activity.[7]

-

Analogs with azaindole moieties have shown increased selectivity for tumor cell lines.[7]

Clinical Significance: Several rebeccamycin analogs, such as becatecarin and edotecarin, have entered clinical trials for various cancers.[9][10] Edotecarin, a potent topoisomerase I inhibitor, has shown efficacy in preclinical models and has been evaluated in Phase I and II clinical trials for solid tumors.[3][11][12][13] However, the clinical development of both becatecarin and edotecarin was ultimately discontinued.[9][10]

Indolmycin: A Tryptophanyl-tRNA Synthetase Inhibitor

Indolmycin is a chlorinated antibiotic produced by Streptomyces griseus.[14] It exhibits selective antibacterial activity by targeting tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for protein synthesis.

Mechanism of Action: Indolmycin acts as a competitive inhibitor of tryptophan, binding to the active site of bacterial TrpRS.[14] This prevents the charging of tRNA with tryptophan, thereby halting protein synthesis and inhibiting bacterial growth. The chlorine atom on the indole ring contributes to its binding affinity and selectivity.

Structure-Activity Relationships (SAR):

-

Modifications at the 5-position of the indole ring with methoxy or hydroxy groups can alter the lipophilic character and antimicrobial activity.[14]

-

Halogenated derivatives, particularly fluorinated analogs, have been synthesized to explore their antibacterial potential.[15]

L-779,450: A Raf Kinase Inhibitor

L-779,450 is a synthetic chlorinated indole derivative that acts as a potent inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway.[16][17]

Mechanism of Action: L-779,450 competes with ATP for binding to the catalytic site of B-Raf, including the oncogenic V600E mutant.[18] By inhibiting Raf kinase activity, L-779,450 blocks downstream signaling through MEK and ERK, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells with activating B-Raf mutations.[18]

Structure-Activity Relationships (SAR):

-

The chlorinated phenyl-imidazolyl-phenol core is essential for its inhibitory activity.

-

The specific substitution pattern on the indole and phenyl rings influences potency and selectivity.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of key chlorinated indoles and their analogs.

Table 1: Anticancer Activity of Rebeccamycin and Analogs

| Compound | Target | Cell Line | IC50 (µM) | Reference(s) |

| Rebeccamycin | Topoisomerase I | Mouse B16 Melanoma | 0.48 | [4] |

| Rebeccamycin | Topoisomerase I | P388 Leukemia | 0.5 | [4] |

| Loonamycin | Topoisomerase I | MCF-7 | 0.517 | [19] |

| Loonamycin | Topoisomerase I | MDA-MB-231 | 0.197 | [19] |

| Loonamycin | Topoisomerase I | MDA-MB-468 | 0.372 | [19] |

| Dionemycin | Cytotoxicity | NCI-H460 | 3.1-11.2 | [20][21] |

| Dionemycin | Cytotoxicity | MDA-MB-231 | 3.1-11.2 | [20][21] |

| Dionemycin | Cytotoxicity | HCT-116 | 3.1-11.2 | [20][21] |

| Dionemycin | Cytotoxicity | HepG2 | 3.1-11.2 | [20][21] |

Table 2: Antibacterial Activity of Indolmycin and Analogs

| Compound | Target | Organism | MIC (µg/mL) | Reference(s) |

| Indolmycin | TrpRS | M. tuberculosis | 1.88 (for Y-13 analog) | [14] |

| Dionemycin | Antibacterial | MRSA | 1-2 | [20] |

Table 3: Kinase Inhibitory Activity of L-779,450

| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference(s) |

| L-779,450 | B-Raf | Cell-free | 10 (IC50) | [16] |

| L-779,450 | B-Raf | Cell-free | 2.4 (Kd) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated indoles.

Synthesis of Rebeccamycin

The total synthesis of rebeccamycin is a complex, multi-step process. A common strategy involves the construction of the indolocarbazole core followed by glycosylation.

General Workflow for Indolocarbazole Core Synthesis:

-

Preparation of Indole Precursors: Synthesize appropriately substituted indole-3-acetic acid and indole-3-glyoxylyl chloride derivatives.

-

Condensation: React the two indole precursors to form a bis-indolylmaleimide.

-

Oxidative Cyclization: Employ an oxidizing agent, such as palladium acetate or DDQ, to facilitate the intramolecular cyclization to form the indolopyrrolocarbazole ring system.

-

Purification: Purify the indolocarbazole core using column chromatography.

Glycosylation Step:

-

Sugar Donor Preparation: Prepare a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, from a protected sugar.

-

Glycosylation Reaction: Couple the indolocarbazole core with the glycosyl donor in the presence of a promoter, such as silver triflate or boron trifluoride etherate.

-

Deprotection: Remove the protecting groups from the sugar moiety to yield rebeccamycin.

-

Final Purification: Purify the final product by HPLC.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I assay buffer

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Prepare reaction mixtures containing 1x assay buffer, 200-500 ng of supercoiled DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a sufficient amount of Topoisomerase I to each reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA to determine the inhibitory activity of the compound.

Raf Kinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the kinase activity of Raf.

Materials:

-

Recombinant active B-Raf (V600E) enzyme

-

MEK1 protein (substrate)

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Phospho-MEK1 specific antibody for detection (e.g., in an ELISA or Western blot format)

Protocol:

-

In a microplate, add the kinase assay buffer, the test compound at various concentrations, and the MEK1 substrate.

-

Initiate the kinase reaction by adding the B-Raf enzyme and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated MEK1 using a suitable method, such as a phospho-specific ELISA or by separating the proteins via SDS-PAGE followed by Western blotting with a phospho-MEK1 antibody.

-

Calculate the percent inhibition of Raf kinase activity at each compound concentration to determine the IC50 value.

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This assay measures the inhibition of the aminoacylation of tRNA with tryptophan.

Materials:

-

Purified bacterial TrpRS

-

tRNA specific for tryptophan

-

[³H]-Tryptophan

-

ATP and MgCl₂

-

Reaction buffer

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Set up reaction mixtures containing the reaction buffer, ATP, MgCl₂, tRNA, and the test compound at various concentrations.

-

Initiate the reaction by adding TrpRS and [³H]-Tryptophan.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.

-

Wash the filters with cold TCA to remove unincorporated [³H]-Tryptophan.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the percent inhibition of TrpRS activity to calculate the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.[5][22][23][24]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[24]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[23]

-

Add the solubilization solution to dissolve the formazan crystals.[22]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with a compound like L-779,450.[25][26]

Materials:

-

Cancer cell line with a relevant genetic background (e.g., BRAF V600E mutation)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[25]

-

Block the membrane to prevent non-specific antibody binding.[25]

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[27]

-

Quantify the band intensities to determine the change in protein phosphorylation.[28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to chlorinated indoles.

Caption: Mechanism of action of Rebeccamycin as a Topoisomerase I inhibitor.

Caption: Inhibition of the MAPK/ERK signaling pathway by L-779,450.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Chlorinated indoles represent a vital class of compounds in medicinal chemistry, with diverse biological activities and significant therapeutic potential. From the DNA-damaging effects of rebeccamycin in cancer to the protein synthesis inhibition of indolmycin in bacteria and the signal transduction blockade by L-779,450, the strategic placement of chlorine atoms on the indole scaffold has proven to be a powerful tool in drug design. The continued exploration of naturally occurring chlorinated indoles and the rational design of novel synthetic analogs hold great promise for the development of next-generation therapeutics to address a wide range of diseases. This guide provides a foundational understanding of the core principles and practical methodologies essential for researchers and professionals working in this exciting and impactful area of drug discovery.

References

- 1. medium.com [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rebeccamycin - Wikipedia [en.wikipedia.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rebeccamycin analogues as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments of rebeccamycin analogues as topoisomerase I inhibitors and antitumor agents. | Semantic Scholar [semanticscholar.org]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Edotecarin: a novel topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigate Natural Product Indolmycin and the Synthetically Improved Analogue Toward Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An engineered biosynthetic–synthetic platform for production of halogenated indolmycin antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05843B [pubs.rsc.org]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. L779450, Raf kinase inhibitor (CAS 303727-31-3) | Abcam [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis of Substituted Indole-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of core initial synthesis routes for substituted indole-3-carboxylates, a pivotal scaffold in medicinal chemistry and drug development. This document details classical and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate practical application in a research setting.

Classical Synthesis Routes

Three classical name reactions have historically been the cornerstones of indole synthesis: the Fischer, Reissert, and Hemetsberger syntheses. While sometimes supplanted by modern techniques, these methods remain valuable for their reliability and access to a diverse range of substituted indoles.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the acid-catalyzed cyclization of an arylhydrazone. The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine and an aldehyde or ketone. The choice of acid catalyst is crucial, with Brønsted acids like sulfuric acid and polyphosphoric acid, and Lewis acids such as zinc chloride being commonly employed.[1][2]

Caption: Workflow of the Fischer Indole Synthesis.

This protocol is adapted from established Fischer indole synthesis procedures.

Materials:

-

4-Nitrophenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone intermediate.

-

Filter the solid hydrazone and wash with cold ethanol.

-

To a new flask, add the dried hydrazone and a suitable cyclizing agent, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture at 80-100 °C for 1-2 hours.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Substituent (R1) | Substituent (R2) | Product | Yield (%) | Reference |

| H | CH3 | Ethyl 2-methylindole-3-carboxylate | ~75 | General Procedure |

| 5-NO2 | CH3 | Ethyl 2-methyl-5-nitroindole-3-carboxylate | 67 | [3] |

| 5-Br | H | Ethyl 5-bromoindole-2-carboxylate | 94 | [4] |

Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate to yield an indole-2-carboxylic acid.[5] Potassium ethoxide is often favored over sodium ethoxide as it can lead to better yields.[5] The final product is typically an indole-2-carboxylate, which can be further functionalized.

Caption: Workflow of the Reissert Indole Synthesis.

This procedure is based on the method described in Organic Syntheses.[6]

Part A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

In a 5-L three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

-

Pass a slow stream of dry nitrogen through the flask.

-

Add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

-

Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

-

Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

-

Discontinue stirring after an additional 10 minutes and allow the mixture to stand for at least 24 hours.

-

Filter the resulting deep-purple potassium salt and wash with anhydrous ether. The yield of the air-dried salt is 204–215 g (74–78%).[6]

Part B: Synthesis of Ethyl Indole-2-carboxylate

-

Place 30 g (0.109 mole) of the potassium salt in a 400-mL hydrogenation bottle and dissolve it in 200 mL of glacial acetic acid.

-

Add 0.20 g of platinum catalyst and place the bottle in a Parr low-pressure hydrogenation apparatus.

-

Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).

-

Remove the catalyst by filtration and wash with glacial acetic acid.

-

Pour the filtrate into 3 L of water with stirring to precipitate the product.

-

Filter the yellow solid, wash with water, and dry over calcium chloride to yield 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate.[6]

| Starting Material | Product | Yield (%) | Reference |

| o-Nitrotoluene | Ethyl indole-2-carboxylate | 41-44 | [6] |

| 2-Methyl-5-chloronitrobenzene | 6-Chloroindole-2-carboxylic acid | ~60 | General Procedure |

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[6] The starting azidoacrylates are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an ethyl azidoacetate.[7] This method is known for its good yields, generally above 70%.[6]

Caption: Workflow of the Hemetsberger Indole Synthesis.

This protocol is a general representation of the Hemetsberger synthesis.

Part A: Synthesis of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate

-

To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol at 0 °C, add ethyl azidoacetate dropwise.

-

After stirring for 15 minutes, add 4-methoxybenzaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azidoacrylate.

Part B: Thermolysis to Ethyl 5-methoxyindole-2-carboxylate

-

Dissolve the crude ethyl 2-azido-3-(4-methoxyphenyl)acrylate in a high-boiling solvent such as xylene or toluene.

-

Heat the solution to reflux (typically 120-140 °C) for 1-3 hours, monitoring for the evolution of nitrogen gas.

-

After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired ethyl 5-methoxyindole-2-carboxylate.

| Aryl Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl indole-2-carboxylate | >70 | [6] |

| 4-Chlorobenzaldehyde | Ethyl 5-chloroindole-2-carboxylate | >70 | General Procedure |

| 4-Nitrobenzaldehyde | Ethyl 5-nitroindole-2-carboxylate | >70 | General Procedure |

Modern Synthetic Routes

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for the synthesis of indole-3-carboxylates, often offering milder reaction conditions, higher functional group tolerance, and novel pathways to substituted indoles.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as a versatile tool for the direct introduction of a carboxylate group at the C3 position of the indole nucleus. These methods typically involve the reaction of a C3-functionalized indole (e.g., with a halide or triflate) or the direct C-H activation of the indole ring with carbon monoxide and an alcohol.

Caption: Workflow of Palladium-Catalyzed Carbonylation.

This is a representative protocol for the carbonylation of indoles.

Materials:

-

Indole

-

Palladium(II) acetate (Pd(OAc)2)

-

Ligand (e.g., triphenylphosphine, PPh3)

-

Oxidant (e.g., benzoquinone)

-

Carbon monoxide (CO)

-

Methanol

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF or Toluene)

Procedure:

-

To a pressure vessel, add indole (1 equivalent), Pd(OAc)2 (2-5 mol%), PPh3 (4-10 mol%), benzoquinone (1.2 equivalents), and the solvent.

-

Seal the vessel and purge with carbon monoxide gas several times.

-

Pressurize the vessel with CO (typically 1-10 atm).

-

Add methanol (excess) and triethylamine (2 equivalents) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the CO pressure.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Indole Derivative | Alcohol | Yield (%) | Reference |

| N-Methylindole | Methanol | ~85 | General Procedure |

| 5-Bromoindole | Ethanol | ~70 | General Procedure |

Copper-Catalyzed Synthesis

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an efficient route to N-substituted indole-3-carboxylates. These methods often involve the intramolecular cyclization of a suitably substituted aniline derivative.

Caption: Workflow of Copper-Catalyzed Intramolecular Cyclization.

This protocol describes a copper-catalyzed intramolecular N-arylation.

Materials:

-

Ethyl 2-(2-bromoanilino)-3-oxobutanoate

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Solvent (e.g., DMF or Toluene)

Procedure:

-

In a Schlenk tube, combine ethyl 2-(2-bromoanilino)-3-oxobutanoate (1 equivalent), CuI (10 mol%), and K2CO3 (2 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent.

-

Heat the reaction mixture at 110-130 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Starting Material | Product | Yield (%) | Reference |

| Ethyl 2-(2-bromoanilino)-3-oxobutanoate | Ethyl 2-methyl-1-phenylindole-3-carboxylate | ~80 | General Procedure |

| Methyl 2-(2-bromo-4-methylanilino)acetate | Methyl 5-methylindole-1-carboxylate | ~75 | General Procedure |

This guide provides a foundational understanding of key synthetic routes to substituted indole-3-carboxylates. Researchers are encouraged to consult the cited literature for further details and to optimize conditions for their specific substrates. The classical methods offer robust and well-established pathways, while modern transition-metal-catalyzed reactions provide milder and often more versatile alternatives.

References

- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Chlorine Substituent in Indole Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals